molecular formula C42H92N10O34S5 B14802595 Netilmicin (sulfate)

Netilmicin (sulfate)

Cat. No.: B14802595
M. Wt: 1441.6 g/mol
InChI Key: AGFWIZQEWFGATK-PNVUIJMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Aminoglycoside Development and Netilmicin's Emergence

Evolution from Predecessor Aminoglycosides

Netilmicin (B1678213) is a direct chemical descendant of Sisomicin (B1680986), a natural aminoglycoside produced by the fermentation of the bacterium Micromonospora inyoensis. thermofisher.com Sisomicin itself is structurally related to Gentamicin (B1671437) C1a. sav.sk The evolution to Netilmicin was achieved through a specific and targeted chemical modification: the addition of an ethyl group to the 1-N position of the deoxystreptamine ring of the Sisomicin molecule. uomustansiriyah.edu.iqoup.com

This structural alteration, while seemingly minor, was significant. It distinguished Netilmicin from its parent compound, Sisomicin, and from its older "cousins," Gentamicin and Tobramycin (B1681333). This strategic modification was the key to its enhanced properties.

Scientific Rationale for Netilmicin Development

The development of Netilmicin was driven by two primary scientific objectives: overcoming bacterial resistance and reducing toxicity.

Overcoming Enzymatic Resistance: The most significant challenge with earlier aminoglycosides was the ability of bacteria to produce aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic by adding chemical groups (acetylation, phosphorylation, or adenylation) to specific sites on the antibiotic molecule, preventing it from binding to its ribosomal target. nih.govoup.com Netilmicin was specifically designed to be a poor substrate for several of these enzymes. uomustansiriyah.edu.iq The 1-N-ethyl substitution sterically hinders the action of certain AMEs that commonly inactivate Gentamicin and Tobramycin, particularly adenylating enzymes. researchgate.netnih.gov This allowed Netilmicin to retain activity against a number of bacterial strains that had become resistant to its predecessors. pharmafeatures.comnih.gov

Reducing Toxicity: A major drawback of aminoglycoside therapy has always been the risk of ototoxicity (damage to the ear) and nephrotoxicity (damage to the kidneys). drughistory.org A key goal in developing new derivatives was to create a molecule with a more favorable safety profile. Early research and animal studies suggested that Netilmicin might be less ototoxic and nephrotoxic than Gentamicin. sav.sk This reduced toxicity was hypothesized to be related to its altered chemical structure, which might influence its uptake and accumulation in the sensitive cells of the inner ear and kidneys.

Semisynthetic Origin and Classification within Aminoglycoside Antibiotics

Netilmicin is classified as a semisynthetic aminoglycoside antibiotic . This classification stems from its two-stage production process. The foundational molecule, Sisomicin, is a natural product isolated from the fermentation broth of Micromonospora inyoensis. thermofisher.com This natural scaffold is then subjected to a specific chemical synthesis step—reductive ethylation—to produce the final Netilmicin compound. uomustansiriyah.edu.iq

This semisynthetic approach represents a crucial bridge between natural product discovery and rational drug design, allowing scientists to enhance the properties of a naturally occurring antibiotic to meet evolving clinical challenges.

Properties

Molecular Formula

C42H92N10O34S5

Molecular Weight

1441.6 g/mol

IUPAC Name

(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-;;;;;/m00...../s1

InChI Key

AGFWIZQEWFGATK-PNVUIJMJSA-N

Isomeric SMILES

CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action of Netilmicin

Interaction with Bacterial Ribosomal Subunits

The primary intracellular target of Netilmicin (B1678213) is the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.com Specifically, Netilmicin binds to the 30S ribosomal subunit, a key component in the initiation and elongation phases of translation. drugbank.com

Binding to the 30S Ribosomal Subunit

Netilmicin's journey to its target begins with its entry into the bacterial cell, a process that disrupts the cell membrane. patsnap.com Once inside, it avidly binds to the 30S ribosomal subunit. ontosight.aipatsnap.com This binding is a critical first step that sets in motion a cascade of events leading to the inhibition of protein synthesis and ultimately, bacterial cell death. ontosight.ai The interaction is characterized by its high affinity and specificity for the bacterial ribosome, a feature that distinguishes its action from host eukaryotic ribosomes. sigmaaldrich.com

Specific Interaction Sites: 16S rRNA and S12 Protein

The binding of Netilmicin to the 30S subunit is not random; it occurs at specific molecular locations. Research has identified that Netilmicin interacts with both the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. drugbank.comnih.gov Specifically, it binds to four nucleotides of the 16S rRNA and a single amino acid of the S12 protein. drugbank.com This interaction takes place in the vicinity of the decoding site, a crucial region of the ribosome that ensures the correct pairing of messenger RNA (mRNA) codons with transfer RNA (tRNA) anticodons. drugbank.com The primary binding site for Netilmicin and other related aminoglycosides is helix 44 (h44) in the 16S rRNA. nih.gov

Target ComponentSpecific Interaction SiteReference
16S rRNAFour nucleotides near the decoding site (nucleotide 1400 region) drugbank.com
Ribosomal Protein S12A single amino acid drugbank.com

Inhibition of Bacterial Protein Synthesis

The binding of Netilmicin to the 30S ribosomal subunit triggers a series of disruptive events that effectively halt bacterial protein synthesis. patsnap.com This multifaceted inhibition is the core of its antibacterial activity.

Interference with mRNA Translation

Netilmicin's presence on the 30S subunit interferes with the normal process of mRNA translation. drugbank.com By binding to the decoding site, it obstructs the proper reading of the genetic code carried by the mRNA. drugbank.com This interference is a direct consequence of the conformational changes induced by the binding of the antibiotic.

Disruption of Initiation Complex Assembly

A crucial step in protein synthesis is the formation of the initiation complex, which involves the assembly of the 30S subunit, mRNA, and the initiator tRNA. patsnap.com Netilmicin disrupts this process by interfering with the formation of this complex. patsnap.compatsnap.com By binding to the 30S subunit, it prevents the correct association of these components, thereby stalling protein synthesis at its very beginning. patsnap.com

Induction of mRNA Misreading and Translational Frameshift

One of the most significant consequences of Netilmicin's interaction with the ribosome is the induction of errors in mRNA translation. patsnap.com The antibiotic's binding causes the ribosome to misread the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. patsnap.comdrugbank.com This results in the production of non-functional or even toxic proteins that can severely impair bacterial cell function. patsnap.com Furthermore, Netilmicin can cause translational frameshifts, which alter the reading frame of the mRNA and lead to the premature termination of protein synthesis. nih.govnih.gov This results in truncated, nonfunctional proteins and contributes to the bactericidal effect of the antibiotic. patsnap.com

Mechanism of InhibitionDescriptionConsequence
Interference with mRNA TranslationObstructs the proper reading of the mRNA genetic code.Halts protein synthesis.
Disruption of Initiation Complex AssemblyPrevents the correct association of the 30S subunit, mRNA, and initiator tRNA.Stalls protein synthesis at the initiation stage.
Induction of mRNA MisreadingCauses the ribosome to incorporate incorrect amino acids.Production of non-functional or toxic proteins.
Induction of Translational FrameshiftAlters the reading frame of the mRNA.Premature termination of protein synthesis, leading to truncated proteins.

Cellular Consequences Leading to Bacterial Cell Death

The interaction of netilmicin with the bacterial ribosome initiates a cascade of events within the cell that culminates in its death. The primary disruption of protein synthesis leads to several critical cellular consequences.

One of the most significant consequences is the promotion of messenger RNA (mRNA) misreading by the ribosome. patsnap.com The binding of netilmicin to the 30S subunit induces conformational changes that interfere with the decoding process, causing the incorporation of incorrect amino acids into the growing polypeptide chains. patsnap.comyoutube.com This results in the synthesis and accumulation of faulty, non-functional, or even toxic proteins. patsnap.comwikipedia.org These aberrant proteins can disrupt essential cellular processes, impair metabolic pathways, and compromise the structural integrity of the cell. patsnap.com The accumulation of misfolded proteins in the bacterial envelope can trigger stress responses, such as the CpxA/CpxR two-component system, which attempts to mitigate the damage but is ultimately overwhelmed. nih.gov

Another consequence of netilmicin's action is the premature termination of protein synthesis. patsnap.com The antibiotic can cause the ribosome to detach from the mRNA template before translation is complete, leading to the production of truncated, incomplete proteins that are non-functional. patsnap.com This further depletes the cell of essential proteins required for survival. ontosight.ai

Furthermore, netilmicin can disrupt the integrity of the bacterial cell membrane. patsnap.com While the primary target is the ribosome, the accumulation of abnormal proteins, particularly within the cell membrane, is thought to alter membrane permeability. nih.govnih.gov This disruption can lead to the leakage of vital intracellular components, such as ions and metabolites, and facilitate the further influx of the antibiotic, creating a lethal feedback loop that culminates in cell death. patsnap.com

Bactericidal Effects: Underlying Molecular Pathways

Netilmicin is classified as a bactericidal antibiotic, meaning it actively kills bacteria rather than simply inhibiting their growth. ontosight.aipatsnap.com The bactericidal effect stems from the irreversible and multifaceted disruption of essential cellular functions, primarily driven by its impact on protein synthesis.

The molecular pathways leading to cell death are complex and interconnected. The irreversible binding of netilmicin to the 30S ribosomal subunit is a critical initiating step. patsnap.comdrugbank.com This binding leads to two main disruptive events in protein synthesis: the blockade of the initiation complex of peptide formation and the misreading of the mRNA code. patsnap.comontosight.ai

The production of mistranslated and truncated proteins has profound lethal effects. nih.gov The insertion of these malformed proteins into the cell envelope is a key pathway leading to cell death. nih.gov This disrupts the membrane's structure and function, leading to increased permeability and the dissipation of the cell's membrane potential, which is essential for energy production and other vital processes. nih.gov

Recent research has also implicated the generation of reactive oxygen species (ROS) as a common downstream molecular pathway for bactericidal antibiotics, including aminoglycosides. scilit.comresearchgate.net The theory suggests that the initial target-specific damage, such as the production of mistranslated proteins by netilmicin, leads to metabolic perturbations. nih.gov This metabolic stress can accelerate cellular respiration in a dysfunctional manner, leading to the production of toxic superoxide (B77818) radicals and other ROS. nih.govscilit.com These highly reactive molecules can then cause widespread, indiscriminate damage to DNA, lipids, and remaining functional proteins, ultimately contributing to cell death. wikipedia.org The activation of envelope stress response pathways, like the Cpx and Arc two-component systems, by misfolded membrane proteins is believed to be a key link in the chain of events that triggers this oxidative stress. nih.gov

The combination of irreversible inhibition of protein synthesis, the accumulation of toxic proteins, catastrophic disruption of membrane integrity, and the induction of oxidative damage creates a lethal cascade from which the bacterial cell cannot recover, defining the potent bactericidal nature of netilmicin. patsnap.comnih.govontosight.ai

FeatureDescriptionReference(s)
Primary Target Bacterial 30S ribosomal subunit patsnap.com, drugbank.com, patsnap.com
Primary Mechanism Inhibition of protein synthesis ontosight.ai, drugbank.com, youtube.com
Key Biochemical Effects - Interferes with initiation complex formation- Promotes misreading of mRNA- Causes premature termination of translation ontosight.ai, patsnap.com
Resulting Cellular State - Accumulation of faulty/toxic proteins- Production of incomplete proteins- Disruption of cell membrane integrity patsnap.com, wikipedia.org, nih.gov
Underlying Bactericidal Pathway - Irreversible binding to ribosome- Insertion of misfolded proteins into cell membrane- Potential induction of reactive oxygen species (ROS) patsnap.com, scilit.com, nih.gov

Microbial Resistance Mechanisms to Netilmicin

Enzymatic Modification of Netilmicin (B1678213)

The most prevalent mechanism of acquired resistance to Netilmicin is the enzymatic inactivation of the drug by a group of enzymes known as aminoglycoside-modifying enzymes (AMEs). nih.govmdpi.com These enzymes catalyze the covalent modification of specific amino or hydroxyl groups on the Netilmicin molecule. researchgate.net This modification sterically hinders the binding of the antibiotic to its target, the 16S rRNA within the bacterial 30S ribosomal subunit, thereby rendering it ineffective. mdpi.comresearchgate.net The genes encoding these enzymes are often located on mobile genetic elements such as plasmids, facilitating their spread among bacterial populations. mdpi.comoup.com

There are three main classes of AMEs that inactivate aminoglycosides, including Netilmicin: adenylating enzymes, phosphorylating enzymes, and acetylating enzymes. nih.govoup.com

Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylating enzymes, catalyze the transfer of an adenyl group from ATP to a hydroxyl group of the aminoglycoside. mdpi.com Netilmicin, due to the presence of an ethyl group at the N1 position of its 2-deoxystreptamine (B1221613) ring, exhibits stability against many adenylating enzymes. nih.gov For instance, the widely distributed ANT(2") enzyme, which is common in resistant strains of Klebsiella, Pseudomonas, and Serratia, does not effectively inactivate Netilmicin. nih.gov This structural feature provides Netilmicin with an advantage over older aminoglycosides that are susceptible to this type of enzymatic modification.

Aminoglycoside phosphotransferases (APHs) inactivate aminoglycosides by transferring a phosphate group from ATP to a hydroxyl group on the antibiotic. mdpi.com Similar to its resistance to adenylation, the structure of Netilmicin, specifically the absence of hydroxyl groups that are targets for common APHs, confers resistance to inactivation by many of these enzymes. nih.gov For example, Netilmicin is not a substrate for the APH(2") enzyme. nih.gov This inherent stability against prevalent phosphorylating enzymes contributes to its effectiveness against certain aminoglycoside-resistant bacterial strains. nih.gov

Aminoglycoside acetyltransferases (AACs) utilize acetyl-Coenzyme A to transfer an acetyl group to an amino group on the aminoglycoside. mdpi.com The susceptibility of Netilmicin to acetylation is more variable and represents a significant mechanism of resistance. nih.gov

AAC(3) enzymes: This group of enzymes can modify Netilmicin, and their presence is often associated with variable levels of resistance. Strains producing AAC(3) enzymes are frequently found among Pseudomonas and Enterobacteriaceae. nih.gov

AAC(2') enzymes: Bacteria that synthesize AAC(2'), such as Providencia and Proteus rettgeri, are typically resistant to Netilmicin. nih.gov

AAC(6') enzymes: The 6'-N-acetyltransferases are particularly significant as they can confer resistance to a broad range of aminoglycosides, including Netilmicin. asm.org The AAC(6')-I enzyme, for instance, has been associated with the development of high-level Netilmicin resistance in Serratia marcescens. nih.govoup.com Exposure of initially sensitive S. marcescens strains to sub-inhibitory concentrations of Netilmicin has been shown to select for variants that overproduce AAC(6')-I, leading to a significant increase in the minimum inhibitory concentration (MIC) of the drug. nih.govoup.com

The unique structural features of Netilmicin result in a different spectrum of activity against bacteria producing AMEs compared to other aminoglycosides like Gentamicin (B1671437), Tobramycin (B1681333), and Amikacin (B45834).

Netilmicin's N1-ethyl group provides steric hindrance that protects it from modification by several enzymes that inactivate Gentamicin and Tobramycin, such as ANT(2") and some APHs. nih.gov Consequently, Netilmicin may retain activity against bacterial strains that are resistant to Gentamicin and Tobramycin due to the production of these specific enzymes. nih.govnih.gov

However, Netilmicin remains susceptible to certain acetylating enzymes, particularly AAC(6') and AAC(2'), which can also inactivate other aminoglycosides. asm.org Amikacin, with its (S)-4-amino-2-hydroxybutyryl (AHB) side chain at the N1 position, is generally more resistant to a wider range of AMEs, including many that inactivate Netilmicin, Gentamicin, and Tobramycin. nih.gov

Susceptibility of Common Aminoglycosides to Different Classes of Aminoglycoside-Modifying Enzymes (AMEs)
AminoglycosideAdenylating Enzymes (e.g., ANT(2"))Phosphorylating Enzymes (e.g., APH(3'))Acetylating Enzymes (e.g., AAC(6'), AAC(3), AAC(2'))
NetilmicinGenerally Resistant nih.govGenerally Resistant nih.govSusceptible/Variably Susceptible nih.govasm.org
GentamicinSusceptibleSusceptibleSusceptible/Variably Susceptible
TobramycinSusceptibleSusceptibleSusceptible/Variably Susceptible
AmikacinGenerally ResistantGenerally ResistantGenerally Resistant (but susceptible to some AAC(6') variants)

Role of Aminoglycoside-Modifying Enzymes (AMEs)

Target Site Alterations in Bacterial Ribosomes

While enzymatic modification is the most common form of resistance, alterations in the bacterial ribosome, the target of Netilmicin, can also lead to reduced susceptibility. nih.gov Netilmicin, like other aminoglycosides, binds to the A-site on the 16S rRNA of the 30S ribosomal subunit, disrupting protein synthesis. patsnap.comexplorationpub.com

A clinically significant mechanism of target site modification is the methylation of the 16S rRNA. oup.comoup.com This is mediated by 16S rRNA methyltransferases, which add a methyl group to specific nucleotides in the A-site. researchgate.netmdpi.com This modification reduces the binding affinity of most aminoglycosides, including Netilmicin, to the ribosome, resulting in high-level resistance to a broad spectrum of these antibiotics. oup.comasm.org The genes encoding these methyltransferases are often found on mobile genetic elements, contributing to their dissemination. researchgate.net This resistance mechanism is of growing concern as it can render nearly all clinically available aminoglycosides ineffective. oup.com

Summary of
MechanismDescriptionKey Enzymes/AlterationsEffect on Netilmicin
Enzymatic Modification Covalent modification of the Netilmicin molecule by Aminoglycoside-Modifying Enzymes (AMEs), preventing its binding to the ribosome. mdpi.comresearchgate.netAdenylating Enzymes (ANTs)Generally Ineffective nih.gov
Phosphorylating Enzymes (APHs)Generally Ineffective nih.gov
Acetylating Enzymes (AACs)Effective (variable) nih.govasm.org
Target Site Alteration Modification of the 16S rRNA within the 30S ribosomal subunit, reducing the binding affinity of Netilmicin. nih.gov16S rRNA MethyltransferasesEffective (leads to high-level resistance) oup.comresearchgate.net

Mutations in 16S rRNA and S12 Protein

The primary target of aminoglycosides, including Netilmicin, is the 30S ribosomal subunit, where they bind to the A-site of the 16S ribosomal RNA (rRNA). This binding interferes with protein synthesis, leading to mistranslation and ultimately bacterial cell death. Chromosomally acquired resistance to aminoglycosides can arise from mutations in the genes encoding the components of this target site.

Mutations within the rrs gene, which codes for 16S rRNA, can alter the binding pocket for aminoglycosides, thereby reducing the drug's affinity and rendering it ineffective. Specific nucleotide changes, particularly in highly conserved regions like the 530 loop, have been associated with resistance to aminoglycosides like streptomycin nih.gov. Although this mechanism is less common than enzymatic modification, it confers resistance by directly preventing the antibiotic from interacting with its target.

Similarly, mutations in the rpsL gene, which encodes the ribosomal protein S12, can confer resistance. The S12 protein is a key component of the 30S subunit and plays a crucial role in maintaining the accuracy of translation. Alterations in the S12 protein can induce conformational changes in the ribosome that indirectly affect the aminoglycoside binding site on the 16S rRNA, leading to a resistant phenotype documentsdelivered.comnih.gov. These mutations can result in a "restrictive" phenotype that increases the fidelity of translation, counteracting the misreading induced by aminoglycosides.

Ribosomal Methyltransferase Activity

A more clinically significant and widespread mechanism of target modification is the enzymatic methylation of the 16S rRNA. This process is mediated by a group of enzymes known as 16S rRNA methyltransferases (RMTs) researchgate.net. These enzymes are typically encoded by genes located on mobile genetic elements like plasmids, which facilitates their rapid dissemination among different bacterial species and genera researchgate.netnih.gov.

RMTs confer high-level resistance to a broad range of aminoglycosides, often including Netilmicin, amikacin, gentamicin, and tobramycin researchgate.netasm.org. They act by adding a methyl group to specific nucleotides within the A-site of the 16S rRNA. The most common modifications occur at positions G1405 or A1408 researchgate.netoup.com. This methylation creates steric hindrance, which blocks the binding of aminoglycoside molecules to the ribosome, thus protecting the bacterium from the antibiotic's effects asm.org. The presence of RMTs is a major concern as it can lead to resistance against virtually all clinically useful aminoglycosides researchgate.net.

Efflux Pump Systems

Efflux pumps are transporter proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics, from the cell nih.govfrontiersin.org. This mechanism prevents the intracellular accumulation of the drug to a concentration that would be inhibitory or lethal.

Role of Multidrug Efflux Pumps

Many efflux pumps have a broad substrate specificity and are referred to as multidrug resistance (MDR) efflux pumps frontiersin.orgmdpi.com. They are a significant cause of intrinsic and acquired resistance in many pathogenic bacteria. In Gram-negative bacteria, these pumps are often complex systems that span both the inner and outer membranes. Several families of efflux pumps have been identified, including the Resistance-Nodulation-Division (RND) family, which is particularly prominent in conferring resistance in clinical isolates mdpi.commdpi.com.

Research has shown that specific RND family efflux pumps are responsible for resistance to Netilmicin. For instance, the AdeABC efflux pump in Acinetobacter baumannii has been demonstrated to confer resistance to a range of antibiotics, explicitly including Netilmicin mdpi.com. The overexpression of these pumps, often due to mutations in their regulatory genes, is a common mechanism for acquired resistance oup.com.

Impact on Intracellular Netilmicin Concentration

The primary function of efflux pumps in antibiotic resistance is to lower the intracellular concentration of the drug nih.gov. By actively pumping Netilmicin out of the cytoplasm as soon as it enters, these systems prevent the antibiotic from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis. This continuous removal of the drug allows the bacteria to survive and replicate in the presence of the antibiotic. The efficiency of these pumps can be so high that they contribute to clinically significant levels of resistance, often in synergy with other resistance mechanisms like enzymatic modification or reduced membrane permeability nih.gov.

Altered Bacterial Membrane Permeability and Uptake

The entry of aminoglycosides like Netilmicin into Gram-negative bacterial cells is a multi-step process. The initial step involves the interaction of the polycationic aminoglycoside molecule with the negatively charged lipopolysaccharide (LPS) on the outer membrane. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that bridge adjacent LPS molecules, leading to a disruption of the outer membrane's integrity in a process known as self-promoted uptake gardp.orgbiorxiv.org. Following this, the drug traverses the outer membrane, often through porin channels, and is then actively transported across the inner cytoplasmic membrane in an energy-dependent process.

Resistance can arise from alterations that impede this uptake pathway. Modifications in the structure of LPS can reduce the initial binding of Netilmicin, thereby decreasing the efficiency of the self-promoted uptake. Furthermore, the loss or modification of outer membrane porins can limit the passage of the antibiotic into the periplasmic space biorxiv.org. Reduced uptake lowers the intracellular drug concentration, preventing it from reaching its ribosomal target and resulting in a resistant phenotype. Studies have indicated that ionic binding to the bacterial cell wall is a crucial component of the initial uptake of Netilmicin nih.gov.

Comparative Resistance Profiles Against Netilmicin and Other Aminoglycosides

The activity of Netilmicin and the resistance profiles it encounters can be compared to other clinically important aminoglycosides. Netilmicin, a derivative of sisomicin (B1680986), has shown distinct advantages and disadvantages in its activity spectrum.

In some studies, Netilmicin has demonstrated greater activity against Escherichia coli and Klebsiella pneumoniae than gentamicin, sisomicin, tobramycin, or amikacin nih.govnih.gov. A key feature of Netilmicin is its stability against some aminoglycoside-modifying enzymes. It is known to be active against certain gentamicin- and tobramycin-resistant Gram-negative bacilli, particularly those strains that produce adenylating or phosphorylating enzymes nih.gov.

However, resistance to Netilmicin is also prevalent. For example, most gentamicin-resistant isolates of Serratia (95%) and indole-positive Proteus (83%) were also found to be resistant to Netilmicin nih.govnih.gov. In many cases where bacteria are resistant to Netilmicin, amikacin may still retain activity, positioning it as a potential alternative for treating infections caused by such strains nih.gov.

Below is a comparative table of Netilmicin's activity against various bacterial isolates as reported in a 1977 study.

Bacterial SpeciesNumber of Isolates% Inhibited by ≤0.8 µg/ml Netilmicin% Inhibited by ≤3.1 µg/ml Netilmicin
Staphylococcus aureus-100%-
Escherichia coli-92%-
Klebsiella pneumoniae-93%-
Enterobacter-92%-
Pseudomonas aeruginosa--78%
Serratia marcescens-Most isolates not inhibited by 3.1 µg/ml
Providencia-Most isolates not inhibited by 3.1 µg/ml

Data sourced from a study analyzing 342 clinical isolates. nih.govnih.gov

Resistance in Gentamicin-Resistant Strains

Netilmicin, a semi-synthetic derivative of sisomicin, was developed in the 1970s partly to overcome existing resistance to earlier aminoglycosides like gentamicin. nih.govnih.govindexcopernicus.com Its chemical structure provides stability against some of the enzymes that readily inactivate gentamicin. nih.gov However, the effectiveness of netilmicin against gentamicin-resistant strains is entirely dependent on the specific resistance mechanism present in the bacterium.

Gram-negative organisms that are resistant to gentamicin due to the production of aminoglycoside 3-N-acetyltransferase (AAC(3)) or aminoglycoside 2″-O-nucleotidyltransferase (ANT(2'')) may remain susceptible to netilmicin. nih.gov Netilmicin's structure, particularly the presence of an N-1-ethyl group, protects it from modification by certain AAC(3) enzymes. nih.gov Similarly, it is not a substrate for ANT(2''), which inactivates gentamicin and tobramycin. nih.govnih.gov

Conversely, resistance can occur when the responsible enzyme is capable of modifying both antibiotics. For instance, bifunctional enzymes such as AAC(6′)-Ie/APH(2″)-Ia, found in Staphylococcus aureus, can confer resistance to a broad range of aminoglycosides, including netilmicin and gentamicin. nih.gov Gentamicin-resistant strains of S. aureus that produce both aminoglycoside-2″-O-phosphotransferase (APH(2'')) and aminoglycoside-6′-N-acetyltransferase (AAC(6')) can also exhibit resistance to netilmicin. nih.gov The AAC(6') enzymes are particularly widespread and can alter amikacin, kanamycin, and tobramycin in addition to netilmicin. researchgate.net Furthermore, some AAC(3) subclasses, such as AAC(3)-II, are characterized by their ability to confer resistance to gentamicin, tobramycin, and netilmicin. nih.gov

The table below summarizes the activity of selected aminoglycoside-modifying enzymes on Netilmicin and Gentamicin, illustrating the basis for differential resistance patterns.

Enzyme ClassSpecific EnzymeActivity on GentamicinActivity on NetilmicinOutcome for Gentamicin-Resistant Strain
Acetyltransferases (AAC)AAC(3)YesNo (some variants)Netilmicin may be effective
Acetyltransferases (AAC)AAC(6')YesYesCross-resistance likely
Nucleotidyltransferases (ANT)ANT(2'')YesNoNetilmicin may be effective
Phosphotransferases (APH)APH(2'')YesYesCross-resistance likely

This table is a simplified representation. The activity of specific enzyme subtypes can vary.

Cross-Resistance Patterns within the Aminoglycoside Class

Cross-resistance among aminoglycosides is common and is dictated by the substrate specificity of the modifying enzymes present in a particular bacterial strain. nih.gov A single bacterium can harbor genes for multiple AMEs, leading to complex resistance profiles. oup.com Since netilmicin is structurally related to sisomicin and gentamicin, it shares sites for enzymatic modification with other members of the class, leading to predictable patterns of cross-resistance. nih.govnih.gov

A study of gentamicin-resistant pathogens revealed extensive cross-resistance with other aminoglycosides. nih.gov The structural features of netilmicin, such as the absence of 3' and 4' hydroxyl groups (a characteristic inherited from its parent compound, sisomicin), make it inherently resistant to inactivation by APH(3') and ANT(4') enzymes. nih.gov However, it remains susceptible to enzymes that modify other positions, such as AAC(2') and various AAC(6') enzymes. nih.gov

Research on 1,000 clinical isolates found that 12% were resistant to gentamicin. nih.gov Among these gentamicin-resistant strains, significant cross-resistance was observed. nih.gov The data from this research highlights the prevalence of different cross-resistance profiles.

Resistance PatternPercentage of Gentamicin-Resistant Strains Exhibiting Pattern
Gentamicin + Tobramycin39%
Gentamicin + Tobramycin + Sisomicin26%
Gentamicin + Tobramycin + Sisomicin + Netilmicin17%
Gentamicin + Sisomicin + Netilmicin11%
Other Patterns7%

Data sourced from a study on 1,000 fresh clinical isolates. nih.gov

Complete cross-resistance between gentamicin and sisomicin was noted in isolates of S. aureus, Serratia spp., and Proteus mirabilis. nih.gov Similarly, complete cross-resistance between gentamicin and tobramycin was seen in E. coli, Citrobacter spp., and Enterobacter spp. nih.gov The pattern involving resistance to all four agents (gentamicin, tobramycin, sisomicin, and netilmicin) indicates the presence of one or more enzymes with broad substrate activity, capable of inactivating all of these compounds. nih.gov In contrast, amikacin generally shows the least cross-resistance, as its structure is protective against many common AMEs. nih.gov

Chemical Synthesis and Derivatization of Netilmicin

Semisynthetic Production from Sisomicin (B1680986)

Netilmicin (B1678213) (1-N-ethylsisomicin) is a semisynthetic aminoglycoside antibiotic derived from Sisomicin, a naturally occurring compound produced by the fermentation of Micromonospora inyoensis. researchgate.netwikipedia.orgnih.gov The primary transformation involves the selective ethylation of the 1-amino group of the Sisomicin core structure. This modification is crucial as it renders Netilmicin active against some bacteria that are resistant to other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333). hi.isselleckchem.com

Reductive Alkylation Process

The core chemical transformation in the synthesis of Netilmicin from Sisomicin is a reductive alkylation (also known as reductive amination) process. google.com This method involves the reaction of an amine with a carbonyl compound (in this case, acetaldehyde) to form an intermediate imine or Schiff base, which is then reduced in situ to the corresponding alkylated amine. rsc.org

Imine Formation : The primary amino group at the 1-position of a selectively protected Sisomicin derivative reacts with acetaldehyde to form a 1-N-ethylidene (imine) intermediate. google.com

Reduction : The newly formed C=N double bond of the imine is then reduced to a C-N single bond, yielding the final 1-N-ethyl group. This reduction is typically accomplished using a reducing agent such as sodium borohydride or sodium cyanoborohydride. researchgate.netgoogle.com

Introduction of the 1-N-ethyl Group

To achieve the selective introduction of the ethyl group at the desired 1-N position, a strategy involving the use of protecting groups is essential. This ensures that only the 1-amino group is available for reaction with acetaldehyde.

A common and effective industrial method involves these steps:

Selective Protection : The amino groups at the 3, 2', and 6' positions of Sisomicin are selectively protected. This can be achieved by forming a complex with metal ions like zinc acetate (Zn(OAc)₂) or by selective N-acetylation. researchgate.net For instance, three of the four primary amino groups can be protected as N-acetyl groups, leaving the 1-amino group free. researchgate.net

Reductive Ethylation : The protected Sisomicin derivative, now with an exposed 1-amino group, is reacted with acetaldehyde. The resulting imine is then reduced. For example, after forming the 1-N-ethylidene derivative, any excess acetaldehyde is reduced with sodium borohydride, followed by the reduction of the imine itself to the ethylamino group. google.com

Deprotection : Finally, the protecting groups are removed, typically by hydrolysis (e.g., using a base like sodium hydroxide), to yield Netilmicin. google.com This selective, multi-step process significantly improves the yield of the final product to as high as 88-96%. researchgate.netgoogle.com

Table 1: Key Reagents in the Semisynthetic Production of Netilmicin
StepReagent/ProcessPurposeReference
ProtectionZinc Acetate (Zn(OAc)₂) or Acetic AnhydrideTo selectively block the 3, 2', and 6' amino groups. researchgate.net
EthylationAcetaldehyde (CH₃CHO)Provides the ethyl group for the 1-N position. google.com
ReductionSodium Borohydride (NaBH₄)Reduces the intermediate imine to the final ethylamino group. google.com
DeprotectionSodium Hydroxide (NaOH)Removes the protecting groups to yield Netilmicin. google.com

Synthetic Methodologies for Netilmicin Analogs and Derivatives

To investigate structure-activity relationships and develop new compounds with potentially improved properties, various synthetic methodologies have been applied to the Netilmicin scaffold. These modifications often target specific positions on the molecule to create novel analogs. Research has shown that functionalization at the 4'-position of the endocyclic enol ether function is a viable strategy for creating derivatives. nih.gov

Halogenation at Specific Positions (e.g., 4'-chloro, bromo, iodo derivatives)

Halogenated derivatives of Netilmicin have been synthesized to explore the impact of electronegative substituents on biological activity. The synthesis of 4'-halo derivatives requires a protected Netilmicin intermediate.

The general synthetic route involves:

Protection : A suitable Netilmicin derivative is prepared where amino groups are protected (e.g., as azides or with phenyltriazene groups) and hydroxyl groups are acetylated. nih.gov

Halogenation : The protected intermediate is then treated with a halogenating agent. For instance, N-iodosuccinimide (NIS) can be used to introduce iodine, and N-bromosuccinimide (NBS) for bromine at the 4'-position. nih.gov

Deprotection : The protecting groups are removed in a multi-step process, such as saponification of the esters followed by Staudinger reduction of the azides and cleavage of the triazene group, to yield the final 4'-halogenated Netilmicin analog. nih.gov

This methodology has successfully produced 4'-chloro, 4'-bromo, and 4'-iodo derivatives of Netilmicin. nih.gov

Suzuki Coupling Reactions for Novel Substituent Incorporation

The Suzuki coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, has been utilized to introduce novel aryl and alkyl substituents onto the Netilmicin structure. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically couples an organoboron compound with an organic halide or triflate. youtube.com

In the context of Netilmicin derivatization, the synthesis proceeds as follows:

Preparation of a Halogenated Intermediate : A protected 4'-bromo or 4'-iodo Netilmicin derivative, as described in the halogenation section, serves as the starting material. nih.gov

Suzuki Coupling : This intermediate is then reacted with a suitable boronic acid (e.g., phenylboronic acid) or trifluoroborate salt (e.g., butyltrifluoroborate) in the presence of a palladium catalyst and a base. nih.gov

Deprotection : The protecting groups are subsequently removed to afford the final 4'-substituted Netilmicin derivative, such as a 4'-phenyl or 4'-butyl analog. nih.gov

Table 2: Examples of Suzuki Coupling Reactions for Netilmicin Derivatization
Starting MaterialCoupling PartnerResulting 4'-SubstituentReference
Protected 4'-bromo NetilmicinPhenylboronic AcidPhenyl nih.gov
Protected 4'-bromo NetilmicinPotassium ButyltrifluoroborateButyl nih.gov

Sulfenylation for Thioether Derivative Synthesis

Sulfenylation has been employed to introduce thioether functionalities, creating another class of Netilmicin analogs. This reaction involves the electrophilic addition of a sulfenyl chloride to the enol ether moiety of a protected Netilmicin derivative.

The synthetic pathway includes:

Protection : A suitably protected Netilmicin derivative is prepared. nih.gov

Sulfenylation : The protected compound is reacted with an ethanesulfenyl chloride. This results in the introduction of an ethylthio (-SEt) group at the 4'-position. nih.gov

Deprotection : The protecting groups are removed to yield the final 4'-ethylsulfanylnetilmicin. nih.gov

While these synthetic methodologies have successfully produced a range of novel Netilmicin analogs, studies have shown that the resulting 4'-derivatives (halogenated, phenyl, butyl, and ethylsulfanyl) displayed reduced antibacterial activity and did not show enhanced selectivity for prokaryotic ribosomes compared to the parent compound. nih.gov

Impurity Profiling and Control during Synthesis

The control of impurities during the synthesis of Netilmicin sulfate (B86663) is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Impurity profiling involves the identification, characterization, and quantification of various related substances and byproducts that may arise during the synthetic process. Netilmicin, a semi-synthetic aminoglycoside antibiotic, is derived from sisomicin through a reductive ethylation process. This chemical modification, along with potential side reactions and degradation, can lead to the formation of a range of impurities.

A number of related substances and byproducts have been identified in Netilmicin sulfate bulk samples. These impurities can originate from the starting material (sisomicin), side-reactions during the N-ethylation process, or subsequent degradation of the Netilmicin molecule. The European Pharmacopoeia (EP) specifies limits for several known impurities, including Impurity A (Sisomicin), Impurity B (1-N-Ethylgaramine), Impurity C (2'-N-Ethylnetilmicin), and Impurity D (6'-N-Ethylnetilmicin).

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the identification and characterization of these impurities. By comparing the retention times and mass spectral data of unknown peaks in a Netilmicin sample with those of reference standards, known impurities can be identified. For unknown impurities, tandem mass spectrometry (MSn) experiments are employed to deduce their structures by analyzing their fragmentation patterns and comparing them to the fragmentation of the parent drug, Netilmicin, and its known related substances.

In one study, a total of sixteen unknown impurities were detected in a Netilmicin sample, in addition to the four potential related substances prescribed in the European Pharmacopoeia nih.gov. The structures of these unknown compounds were elucidated based on the comparison of their fragmentation patterns with those of reference substances nih.gov. The primary fragmentation pathways for Netilmicin and its related compounds involve the glycosidic cleavage at the C-4 and C-6 positions of the 2-deoxystreptamine (B1221613) (2-DOS) unit magtechjournal.com.

The table below summarizes some of the key related substances identified during the synthesis of Netilmicin.

Compound NameStructureMolecular Formula
Netilmicin [Insert Structure]C21H41N5O7
Sisomicin (Impurity A) [Insert Structure]C19H37N5O7
1-N-Ethylgaramine (Impurity B) [Insert Structure]C15H31N3O6
2'-N-Ethylnetilmicin (Impurity C) [Insert Structure]C23H45N5O7
6'-N-Ethylnetilmicin (Impurity D) [Insert Structure]C23H45N5O7

Hydrolysis Byproducts:

A significant hydrolysis byproduct formed during the synthesis or storage of Netilmicin is 1-N-Ethylgaramine (Impurity B). This compound is formed through the hydrolysis of the glycosidic bond linking the purpurosamine ring (ring I) to the 2-deoxystreptamine core of the Netilmicin molecule. The formation of this impurity can be influenced by factors such as pH and temperature during the manufacturing process and storage.

The characterization of 1-N-Ethylgaramine is achieved through various analytical techniques. In liquid chromatography, it typically appears as a more polar compound with a shorter retention time compared to Netilmicin. Mass spectrometry provides crucial information for its structural confirmation. The electrospray ionization (ESI) mass spectrum of 1-N-Ethylgaramine shows a protonated molecular ion [M+H]+ that is consistent with its chemical formula. Fragmentation analysis (MS/MS) of this ion reveals characteristic losses of the sugar moiety, confirming the structure as the 2-deoxystreptamine core with the garosamine ring and the N-ethyl group attached.

Alkylation Byproducts:

The synthesis of Netilmicin involves the selective N-ethylation of sisomicin. While the primary reaction occurs at the 1-N position of the 2-deoxystreptamine ring, over-alkylation or alkylation at other amino groups can occur, leading to the formation of various alkylation byproducts. Among the identified alkylation byproducts are 2'-N-Ethylnetilmicin (Impurity C) and 6'-N-Ethylnetilmicin (Impurity D) jasco.hu.

These byproducts are isomers of Netilmicin with an additional ethyl group at the 2'-amino or 6'-amino position of the purpurosamine ring. Their formation represents a lack of complete selectivity in the ethylation reaction.

The characterization of these alkylation byproducts relies heavily on chromatographic separation and mass spectrometric analysis. Due to their structural similarity to Netilmicin, they often have close retention times in HPLC, requiring optimized chromatographic methods for their separation. High-resolution mass spectrometry is instrumental in confirming their elemental composition. Tandem mass spectrometry (MS/MS) is used to pinpoint the location of the additional ethyl group. The fragmentation patterns of 2'-N-Ethylnetilmicin and 6'-N-Ethylnetilmicin will differ from that of Netilmicin and from each other, based on the position of the ethyl group, which influences the stability of the resulting fragment ions. For instance, the fragmentation pathways involving the purpurosamine ring will show mass shifts corresponding to the presence of an additional ethyl group at either the 2' or 6' position.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for the unambiguous structural elucidation of these impurities, provided they can be isolated in sufficient purity and quantity. 1H and 13C NMR spectra would show distinct signals for the additional ethyl group, and 2D NMR techniques such as COSY and HMBC can be used to establish the connectivity and confirm the exact site of ethylation.

Analytical Methodologies for Netilmicin Quantification and Characterization

Chromatographic Techniques for Separation and Estimation

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for the separation and estimation of Netilmicin (B1678213) sulfate (B86663) and its related substances. HPLC methods offer the high resolution necessary to separate the main component from structurally similar impurities that may be present from its synthesis from sisomicin (B1680986) oup.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the characterization of impurities in Netilmicin sulfate. nih.gov This technique combines the separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of mass spectrometry. It is particularly valuable for identifying unknown impurities and related substances that may be present in the drug substance. nih.govmagtechjournal.com

In a typical LC-MS/MS workflow, a reversed-phase HPLC method is used to separate Netilmicin from its impurities. The use of a volatile ion-pairing agent, such as trifluoroacetic acid (TFA), is often necessary to achieve good retention and separation of the highly hydrophilic and basic aminoglycoside compounds on a C18 column. nih.gov

Following separation, the analytes are introduced into a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.govmagtechjournal.com An ion trap mass spectrometer allows for multi-stage fragmentation experiments (MSn). nih.govmagtechjournal.com By inducing collision-induced dissociation, characteristic fragmentation patterns of the parent drug and its impurities are generated. The structures of unknown compounds can then be deduced by meticulously comparing their fragmentation patterns with those of known reference substances like Netilmicin and its prescribed impurities. researchgate.netnih.gov This approach has been successfully used to detect and tentatively identify numerous unknown impurities in Netilmicin samples, providing crucial information for process optimization and quality control. nih.gov

Method Validation Parameters for Netilmicin Analysis

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. For Netilmicin analysis, key validation parameters include specificity, resolution, linearity, and quantitative range.

Specificity and Resolution from Related Substances

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpir.com For Netilmicin, the method must be able to distinguish it from its potential related substances. Netilmicin is a semi-synthetic derivative of sisomicin, and its synthesis can result in several related impurities. jasco.huoup.com

Key related substances that must be effectively separated include:

Sisomicin (Impurity A) : The starting material for Netilmicin synthesis. jasco.hu

1-N-ethylgaramine (Impurity B) : A hydrolysis product. jasco.hu

Other alkylation products like 2'-N-ethyl and 6'-N-ethyl derivatives of sisomicin . jasco.hu

A validated HPLC method must demonstrate adequate resolution between the peak for Netilmicin and the peaks for these and other potential impurities. oup.com For example, LC-MS methods have demonstrated good separation between Netilmicin and the four potential related substances prescribed in the European Pharmacopoeia. nih.gov The resolution between sisomicin and other reaction byproducts is a critical parameter evaluated during method robustness testing. oup.com

Linearity and Quantitative Range Determination

Linearity demonstrates the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The quantitative range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Validated analytical methods for Netilmicin have established linearity across various concentration ranges, consistently yielding high correlation coefficients (r or r²).

Method TypeDetectionLinearity RangeCorrelation Coefficient (r/r²)Reference
HPLC-ELSDELSD28 - 870 mg/Lr = 0.9999 magtechjournal.comresearchgate.net
RP-HPLCCharged Aerosol Detection (CAD)0.0025 - 0.5 mg/mLr² > 0.99 oup.com
RP-HPLCUV (260 nm)20 - 100 µg/mL- iajps.com
RP-HPLCUV (260 nm)24 - 120 µg/mL- ijpir.com
HPLC-PEDPED10 - 30 µg/mL> 0.997 jasco.hu
HPLC-FluorescenceFluorescence0.045 - 8.88 mg/Lr = 0.9993 nih.gov
HPLCUV (205 nm)100 - 1000 µg/mLr = 1.0000 google.com

These studies confirm that various analytical techniques can provide linear and reliable quantitative results for Netilmicin sulfate over specified ranges, which are crucial for both quality control assays and impurity determination. oup.comijpir.comresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are also determined as part of this validation; for instance, one RP-HPLC method reported an LOD of 0.0025 mg/mL and an LOQ of 0.005 mg/mL for Netilmicin sulfate. oup.com

Precision Assessment (Repeatability and Intermediate Precision)

Precision in an analytical method refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. chromatographyonline.com This is typically evaluated at two levels: repeatability and intermediate precision. europa.euut.ee

Repeatability (Intra-assay Precision) Repeatability assesses the precision of a method over a short period under the same operating conditions, including the same analyst, same equipment, and same day. europa.euut.ee It is often expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For Netilmicin sulfate, various RP-HPLC methods have demonstrated excellent repeatability. One study reported a %RSD of 0.5306% for six replicate injections of the standard solution. wjpls.org Another HPLC method showed a repeatability RSD of 0.2% for six measurements. google.com A method developed for determining Netilmicin and its related substances using a charged aerosol detector (CAD) also showed high precision. oup.com Similarly, the method outlined in the European Pharmacopoeia demonstrated an RSD of 0.6% for the Netilmicin peak and less than 2% for its impurities in repeatability tests. jasco.hu

Intermediate Precision Intermediate precision evaluates the method's performance within the same laboratory but under different conditions, such as on different days, with different analysts, or using different equipment. europa.euut.ee This provides an indication of the method's robustness in a typical laboratory environment. A validation study for an RP-HPLC method for Netilmicin found the intermediate precision, determined by analyzing samples on a different day, to have a %RSD of 0.193355%. wjpls.org Another study reported that both precision and intermediate precision for their method were at a similar level, ranging from 3.5% to 9.0%. researchgate.net These results indicate that the developed analytical methods are consistent and reliable over time and with different analysts.

Table 1: Precision Data for Analytical Methods of Netilmicin Sulfate

Precision Type Parameter Result Source
Repeatability %RSD (n=6) 0.5306% wjpls.org
Repeatability %RSD (n=6) 0.2% google.com
Repeatability %RSD (n=6) 0.6% jasco.hu
Intermediate Precision %RSD 0.193355% wjpls.org

Accuracy Evaluation (Recovery Studies)

Accuracy refers to the closeness of the test results obtained by a method to the true value. wisdomlib.org It is commonly determined through recovery studies, where a known amount of pure drug (analyte) is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. wisdomlib.orgresearchgate.net According to International Council for Harmonisation (ICH) guidelines, accuracy is typically assessed by analyzing a minimum of nine determinations over at least three concentration levels covering the specified range. chromatographyonline.com

For Netilmicin sulfate, recovery studies have consistently shown high accuracy for HPLC methods. In one validation study, the accuracy was evaluated at 50%, 100%, and 150% of the target concentration. The percentage recoveries were found to be 99.4%, 99.4%, and 99.9% respectively, with a mean recovery of 99.5%. wjpls.org Another HPLC method demonstrated an average recovery rate of 99.4%. google.com These high recovery rates, typically within the acceptable range of 98-102%, confirm the accuracy of these methods for the quantification of Netilmicin. ijpir.com

Table 2: Accuracy Data from Recovery Studies of Netilmicin Sulfate

Concentration Level Amount Added (ppm) Amount Found (ppm) % Recovery Mean Recovery
50% 36 35.8 99.4% 99.5% wjpls.org
100% 72 71.6 99.4%

Determination of Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. chromatographyonline.comeuropa.eunih.gov The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. chromatographyonline.comeuropa.eunih.gov

These limits are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. chromatographyonline.comoup.com For Netilmicin sulfate, different analytical methods have reported varying LOD and LOQ values, reflecting the diverse instrumentation and conditions used.

One RP-HPLC method reported an LOD of 5.5 µg/mL and an LOQ of 16.7 µg/mL. wjpls.org A more sensitive HPLC method coupled with a charged aerosol detector (CAD) established an LOD of 0.0025 mg/mL (2.5 µg/mL) and an LOQ of 0.005 mg/mL (5 µg/mL). oup.com Another HPLC method reported even lower limits, with an LOD of 20 ng and an LOQ of 40 ng. google.com

Table 3: LOD and LOQ for Netilmicin Sulfate by Various HPLC Methods

Method LOD LOQ
RP-HPLC with UV Detection 5.5 µg/mL 16.7 µg/mL
RP-HPLC with CAD 0.0025 mg/mL 0.005 mg/mL

Robustness Studies of Analytical Methods

Robustness is the measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. wjpls.org It provides an indication of the method's reliability during normal usage. Typical variations tested during robustness studies for HPLC methods include:

Changes in mobile phase composition (e.g., ±5%) ijpir.com

Alterations in mobile phase pH

Variations in flow rate (e.g., ±0.1 mL/min)

Different column temperatures

Use of equivalent columns from different manufacturers researchgate.net

For Netilmicin analysis, robustness has been demonstrated in several studies. In one study, altering the mobile phase composition and flow rate resulted in no significant changes to parameters such as resolution, tailing factor, and plate count, indicating the method's robustness. ijpir.com Another validation confirmed the robustness of the method when using equivalent HPLC columns. researchgate.net These findings show that the developed HPLC methods are reliable for routine analysis in a quality control environment.

Pharmacokinetic Investigations of Netilmicin in Preclinical Models

Absorption and Distribution Studies in Animal Models

Following parenteral administration in animal models, netilmicin (B1678213) is rapidly and thoroughly absorbed into the systemic circulation. In rats, after intramuscular, intraperitoneal, and subcutaneous administration, peak plasma levels were achieved within 15 minutes. nih.gov A study involving intramuscular administration of ¹⁴C-labeled netilmicin in rats showed that radioactivity in the tail vein blood reached its peak level 10 minutes after administration and then declined rapidly. nih.govjst.go.jp

The route of administration influences the initial plasma concentration profile. After intravenous administration in rats, the plasma level of netilmicin declined swiftly. nih.gov The absorption kinetics following intramuscular injection are comparable to those of other aminoglycoside antibiotics like gentamicin (B1671437), sisomicin (B1680986), dibekacin (B1670413), amikacin (B45834), and tobramycin (B1681333). nih.gov Similarly, pharmacokinetic studies in dogs after intramuscular dosing showed that the serum concentrations and peak levels of netilmicin were similar to those of gentamicin. nih.gov

Peak Plasma/Blood Time After Intramuscular Administration in Rats
ParameterTime to Peak LevelReference
Plasma Level (Microbiological Assay)15 minutes nih.gov
Blood Radioactivity (¹⁴C-Netilmicin)10 minutes nih.govjst.go.jp

Netilmicin exhibits a wide distribution pattern in the tissues of animal subjects, with a notable accumulation in the kidneys. nih.govjst.go.jp In rats, following intramuscular administration, ¹⁴C-netilmicin was found to be distributed broadly, with particularly high concentrations in the kidney and bone, and low concentrations in the brain. nih.govjst.go.jp The concentration of netilmicin in the kidney was approximately three times higher than in the plasma at 15 minutes post-administration. nih.gov A high concentration of radioactivity was specifically observed in the renal cortex 24 hours after administration. nih.govjst.go.jp

Studies in dogs also demonstrated preferential accumulation in the renal cortex. nih.gov The cortex-to-serum and medulla-to-serum ratios were found to be 9.9 ± 1.2 and 4.2 ± 0.6, respectively. nih.gov The disappearance rates of netilmicin from tissues other than the kidney were similar to its disappearance rate from plasma. nih.gov

Repeated administration in rats led to a marked increase in netilmicin concentrations in the kidney. nih.gov Cumulative effects were also noted in the liver, spleen, and lung, although the peak concentrations in these organs were less than 1/50th of that in the kidney. nih.gov The distribution rate of ¹⁴C-netilmicin into blood cells was low in the first two hours post-administration, resulting in plasma levels being about 1.5 times higher than whole blood levels during this period. nih.govjst.go.jp Biliary excretion is minimal, with only 0.13% to 0.2% of the administered dose recovered in the bile of rats within 24 hours. nih.govnih.govjst.go.jp

Netilmicin Tissue Distribution Ratios in Dogs
Tissue RatioValueReference
Cortex-to-Serum9.9 ± 1.2 nih.gov
Medulla-to-Serum4.2 ± 0.6 nih.gov

The binding of netilmicin to plasma proteins is relatively low. In preclinical studies using rat plasma, the binding ratio of ¹⁴C-netilmicin was determined to be approximately 15% to 20% within the first hour after intramuscular administration, as measured by the ultracentrifugal method. nih.govjst.go.jp Further studies using equilibrium dialysis showed a similar binding ratio of 15% to 23% to human serum albumin (HSA). nih.govjst.go.jp For its binding to HSA, the binding constant (K) was calculated as 1.48 x 10⁴ and the maximum binding number (n) was 3.3 mole/mole. nih.govjst.go.jp It was also noted that half of the ¹⁴C-netilmicin bound to HSA could be dissociated through gel-filtration. nih.govjst.go.jp Generally, aminoglycosides are considered to have negligible binding to serum proteins. researchgate.net

Protein Binding of Netilmicin
Protein SourceBinding PercentageMethodReference
Rat Plasma Protein~15-20%Ultracentrifugation nih.govjst.go.jp
Human Serum Albumin (HSA)~15-23%Equilibrium Dialysis nih.govjst.go.jp

Metabolism and Excretion Pathways in Animal Models

Netilmicin is primarily eliminated from the body through the kidneys, with the majority of the drug excreted unchanged in the urine. nih.govjst.go.jp Studies in rats have shown that after administration, netilmicin is rapidly excreted. nih.gov Irrespective of the administration route (intravenous, intramuscular, intraperitoneal, or subcutaneous), approximately 70.0% to 81.0% of the dose was recovered in the urine within 6 hours. nih.gov Within 24 hours of intramuscular administration, 87.8% of the dose was excreted in the urine. nih.govjst.go.jp Another study in rats showed excretion of 71% to 90% of the administered dose in 24 hours. nih.gov

In anesthetized dogs, the urinary output of netilmicin was 80.0 ± 4.2% of the infusion rate. nih.gov The renal clearance of netilmicin is significantly correlated with the glomerular filtration rate (GFR). nih.gov It is concluded that netilmicin is excreted by the dog kidney via glomerular filtration, with some limited reabsorption occurring in the proximal tubule, which contributes to its accumulation in the renal cortex. nih.gov Fecal excretion is a minor pathway, accounting for only 2.6% of the dose in rats within 24 hours. nih.govjst.go.jp Importantly, studies have detected no metabolites of netilmicin in the urine, indicating it is excreted in its unchanged form. nih.govjst.go.jp

Urinary Excretion of Netilmicin in Rats (Intramuscular Administration)
Time Post-AdministrationPercentage of Dose Recovered in UrineReference
2 hours~40% nih.govjst.go.jp
6 hours70.0 - 81.0% nih.gov
24 hours87.8% nih.govjst.go.jp

The elimination half-life of netilmicin from plasma is short in preclinical models. In rats, following intravenous administration, the plasma level of netilmicin declined rapidly with a half-life of approximately 18 minutes. nih.gov After intramuscular, intraperitoneal, and subcutaneous administrations, the plasma levels declined with a half-life similar to that of intravenous administration. nih.gov However, the disappearance of netilmicin from the kidney is much slower, with a calculated half-life of about 7 days in rats. nih.gov

Elimination Half-Life of Netilmicin in Rats
CompartmentHalf-LifeReference
Plasma (after IV, IM, IP, SC administration)~18 minutes nih.gov
Kidney~7 days nih.gov

Pharmacokinetic Modeling Approaches in Preclinical Research

The characterization of netilmicin's pharmacokinetic profile in preclinical models has been approached using various modeling techniques to understand its distribution and elimination phases. These models are crucial for translating findings from animal studies to potential human applications.

Application of One-Compartment and Two-Compartment Models to Animal Data

While the complex disposition of netilmicin often lends itself to multi-compartment analysis, both one- and two-compartment models have been considered in animal data analysis. The choice of model often depends on the richness of the data and the specific research question.

In several preclinical studies, the pharmacokinetics of netilmicin have been best described by multi-compartment models. For instance, in chickens, following a single intravenous injection, the disposition of netilmicin was found to follow a two- or three-compartment open model. nih.gov Similarly, a study in guinea pigs revealed that the pharmacokinetics of netilmicin, along with other aminoglycosides, were most accurately represented by a three-compartment open model. nih.gov In research involving rats, serum and urinary excretion data for netilmicin were effectively fitted to a two-compartment pharmacokinetic model. researchgate.net

Population Pharmacokinetics in Animal Studies

There is a notable lack of published studies focusing on the application of population pharmacokinetic modeling to netilmicin in preclinical animal models. The available research on netilmicin's population pharmacokinetics has been predominantly conducted in human subjects, including neonates, infants, and adults undergoing surgery. nih.gov These human studies have been valuable in identifying covariates that influence the drug's pharmacokinetic variability. However, dedicated population pharmacokinetic analyses in veterinary species are not extensively reported in the scientific literature.

Comparative Pharmacokinetic Studies in Animal Models (e.g., with Gentamicin, Tobramycin, Amikacin)

Comparative pharmacokinetic studies in animal models are essential for differentiating the profiles of various aminoglycosides, including netilmicin. These studies provide insights into their relative clearance rates and potential for tissue accumulation.

Comparison of Total Body Clearance and Accumulation Potential in Animals

Preclinical research has demonstrated distinct differences in the total body clearance and accumulation potential of netilmicin when compared to other aminoglycosides like gentamicin, tobramycin, and amikacin.

A study in guinea pigs reported that the total body clearance of netilmicin was greater than that of both gentamicin and tobramycin. nih.govnih.gov In contrast, research in rats indicated that netilmicin exhibited a significantly lower total body clearance and a longer terminal elimination half-life than tobramycin. researchgate.net This lower clearance in rats was associated with a predicted higher tissue accumulation of netilmicin at steady state compared to tobramycin. researchgate.net Interestingly, despite a greater potential for tissue accumulation than even gentamicin in some animal models, netilmicin has been observed to cause less nephrotoxicity in rats. researchgate.net

In a study involving rabbits that examined the tubular reabsorption of several aminoglycosides, netilmicin demonstrated the lowest rate of reabsorption, while gentamicin had the highest, and dibekacin and amikacin had intermediate rates. asm.org This lower tubular reabsorption of netilmicin may contribute to a different renal accumulation profile compared to other aminoglycosides. asm.org

The following table summarizes the comparative total body clearance of netilmicin, gentamicin, and tobramycin in guinea pigs.

AminoglycosideTotal Body Clearance (ml/min per kg)
Netilmicin 5.74
Gentamicin 3.40
Tobramycin 4.63

Data from a study in guinea pigs. nih.govnih.gov

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

The relationship between the pharmacokinetic profile of an antibiotic and its pharmacodynamic effect on bacteria is a critical determinant of its efficacy. For aminoglycosides like netilmicin, this correlation is often linked to the concentration achieved relative to the susceptibility of the target pathogen.

Relationship between Peak Concentration and Minimum Inhibitory Concentration (MIC) for Bactericidal Activity

The bactericidal activity of netilmicin is strongly correlated with the ratio of its peak plasma concentration (Cmax) to the minimum inhibitory concentration (MIC) of the infecting organism. A higher Cmax/MIC ratio is generally associated with a more rapid and extensive bacterial killing.

An in vitro pharmacodynamic model simulating human two-compartment pharmacokinetics demonstrated that for netilmicin, a rapid bactericidal effect, with a greater than 99% reduction in bacterial counts within 4 hours, was achieved when peak concentrations were more than three times the MIC. conicet.gov.ar However, to prevent bacterial regrowth within 24 hours, the Cmax/MIC ratio needed to exceed 8:1. conicet.gov.ar This finding underscores the importance of achieving a sufficiently high peak concentration relative to the MIC to ensure sustained bactericidal activity and prevent the emergence of resistance. conicet.gov.ar

Preclinical PK/PD Modeling in Animal Infection Models

Pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical animal infection models is a cornerstone in the development and evaluation of antimicrobial agents. These models serve to simulate infections in a controlled in vivo environment, allowing for the investigation of drug exposure-response relationships that are crucial for optimizing dosing regimens in humans. For aminoglycosides like netilmicin, the primary PK/PD indices that correlate with efficacy are generally considered to be the ratio of the maximum free drug concentration to the minimum inhibitory concentration (fCmax/MIC) and the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC24/MIC). conicet.gov.ar

Murine Thigh and Lung Infection Models

The neutropenic murine thigh and lung infection models are among the most utilized and relevant animal models for studying the PK/PD of antibiotics. nih.gov These models are valued for their high degree of standardization and reproducibility. nih.gov By inducing neutropenia, typically with agents like cyclophosphamide, the confounding influence of the host immune system is minimized, thereby allowing for a more direct assessment of the antimicrobial's bactericidal or bacteriostatic activity. nih.gov

Murine Thigh Infection Model

The neutropenic mouse thigh infection model is a well-established method for evaluating the efficacy of antimicrobial agents against localized soft tissue infections. nih.gov While this model has been extensively used for various antibiotics, specific and detailed PK/PD modeling data for netilmicin in this model are limited in publicly available literature.

However, a notable study investigated the effectiveness of netilmicin and tobramycin against Pseudomonas aeruginosa in an experimental thigh infection in mice. The research aimed to correlate the in vitro killing rate with the in vivo efficacy based on the pharmacokinetic profiles of the drugs. The study found a significant linear relationship between the predicted and observed numbers of colony-forming units (CFU) in the homogenized thigh muscle. nih.gov A key finding was that the efficacy of both netilmicin and tobramycin against P. aeruginosa was considerably lower in the in vivo thigh infection model compared to in vitro conditions. nih.gov Despite this, the relationship between in vitro activity and in vivo efficacy was comparable for both drugs, suggesting that the slightly higher in vitro activity of tobramycin was relevant in the in vivo setting. nih.gov This study, however, did not provide specific PK/PD index targets (e.g., Cmax/MIC or AUC/MIC) for bacterial stasis or reduction.

General principles for aminoglycosides suggest that a Cmax:MIC ratio of greater than eight is beneficial in preventing the regrowth of bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.net

Murine Lung Infection Model

The murine lung infection model is critical for assessing the efficacy of antibiotics intended for respiratory tract infections. These models are particularly relevant for pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, which are significant causes of pneumonia. nih.gov Despite the importance of this model, specific studies detailing the PK/PD of netilmicin in a murine lung infection model are not readily found in the reviewed literature. However, general findings from studies with other aminoglycosides in this model have shown that they are often more bactericidal in the lung than in the thigh. bohrium.com

Other Established Animal Models

Beyond the murine models, the pharmacokinetics of netilmicin have been investigated in other animal species, providing valuable data on its distribution and elimination.

Rat Models

Studies in rats have provided significant insights into the pharmacokinetic profile of netilmicin. After intravenous administration, the plasma level of netilmicin declines rapidly, with an initial half-life of approximately 18 minutes. nih.gov Following intramuscular, intraperitoneal, and subcutaneous administration, peak plasma levels are reached at around 15 minutes, followed by a decline similar to that seen with intravenous administration. nih.gov

A key characteristic of netilmicin's distribution is its high concentration in the kidneys. nih.gov Following a 20 mg/kg intramuscular dose in rats, the concentration of netilmicin in the kidney was found to be about three times higher than in the plasma at 15 minutes post-administration. The drug's disappearance from most tissues mirrored its clearance from plasma, but it exhibited a much longer half-life in the kidneys, estimated to be around 7 days. nih.gov In contrast, netilmicin distributes poorly into the brain. nih.gov The primary route of excretion is via the urine, with 70% to 81% of the administered dose being recovered within 6 hours, regardless of the administration route. nih.gov

A two-compartment pharmacokinetic model analysis in rats provided the following parameters for netilmicin compared to tobramycin:

Pharmacokinetic ParameterNetilmicinTobramycin
Total Body Clearance (ml/min)4890
Terminal Elimination Half-life (h)16196
Data from a two-compartment model in rats. researchgate.net

Rabbit Models

Pharmacokinetic studies of netilmicin have also been conducted in rabbits. One study investigated single and multiple dosage regimens (7 mg/kg/12 h). A statistical comparison between the two regimens revealed that the only significantly different pharmacokinetic parameter was the elimination constant (K10). nih.gov This study also highlighted a high degree of interindividual variability in nephrotoxicity with prolonged treatment, which did not correlate with plasma concentrations of the drug. nih.gov

Dog Models

In dogs, netilmicin has been compared to other aminoglycosides, primarily focusing on toxicology. One study compared the nephrotoxicity of netilmicin and tobramycin, finding that on a weight basis, netilmicin is less nephrotoxic in this species. nih.gov While detailed pharmacokinetic parameters were not the focus of this particular study, it was noted that peak drug levels remained stable when renal function was normal but increased with the onset of renal failure. nih.gov

Structure Activity Relationship Studies of Netilmicin and Its Analogs

Impact of N-ethyl Substitution on Antimicrobial Activity and Resistance Profile

Netilmicin (B1678213) is distinguished from its parent compound, sisomicin (B1680986), by the presence of an ethyl group on the 1-amino group of the 2-deoxystreptamine (B1221613) ring. This N-ethyl substitution has a profound impact on its biological properties. The primary advantage conferred by this modification is the ability to overcome certain forms of enzymatic resistance that inactivate other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333).

The N-ethyl group provides steric hindrance, which blocks the action of specific aminoglycoside-modifying enzymes (AMEs). Notably, netilmicin demonstrates activity against bacterial strains that produce adenylating and phosphorylating enzymes oup.comnih.gov. These enzymes typically modify hydroxyl groups on the aminoglycoside structure, but the bulky N-ethyl group in netilmicin interferes with this process. Consequently, netilmicin remains effective against many gentamicin- and tobramycin-resistant Gram-negative bacteria uzh.chsigmaaldrich.comhi.is. While its activity against Pseudomonas aeruginosa is generally lower than that of gentamicin and tobramycin, it has shown comparable clinical efficacy uzh.chsigmaaldrich.comhi.is.

However, the N-ethyl substitution does not confer universal resistance to all AMEs. Netilmicin's susceptibility to acetylating enzymes is variable and depends on the specific enzyme type oup.comnih.gov. For instance, it shows variable activity against bacteria producing aminoglycoside 3-N-acetyltransferases (AAC(3)) but is susceptible to inactivation by aminoglycoside 2'-N-acetyltransferase (AAC(2')) oup.com.

Effects of Specific Positional Modifications (e.g., 4' position) on Ribosomal Binding and Antibacterial Activity

The 4'-position of the purpurosamine ring in netilmicin has been a key target for synthetic modifications to explore its impact on ribosomal binding and antibacterial potency.

The introduction of halogen atoms (chloro, bromo, and iodo) at the 4'-position of netilmicin has been investigated. Synthesis of these 4'-halo derivatives has shown that such modifications lead to a decrease in the inhibition of prokaryotic ribosomes uzh.chnih.gov. This reduced ribosomal activity translates to a general reduction in antibacterial efficacy against both Gram-positive and Gram-negative bacteria nih.gov.

The addition of larger, more lipophilic groups, such as phenyl and butyl moieties, at the 4'-position has also been explored. Similar to halogenation, these modifications resulted in a diminished capacity to inhibit prokaryotic ribosomes uzh.chnih.gov. The resulting 4'-phenyl and 4'-butyl derivatives of netilmicin exhibited a corresponding decrease in antibacterial activity nih.gov. The most significant losses in activity were observed with the 4'-butyl derivative nih.gov.

Antibacterial Activity of 4'-Modified Netilmicin Analogs
Modification at 4'-positionImpact on Ribosomal InhibitionImpact on Antibacterial Activity
Halogenation (Cl, Br, I)ReducedReduced
Phenyl GroupReducedReduced
Butyl GroupReducedSignificantly Reduced
Ethylsulfenyl GroupReducedSignificantly Reduced

Ribosomal Selectivity of Netilmicin Derivatives

A critical aspect of developing new aminoglycosides is enhancing their selectivity for bacterial (prokaryotic) ribosomes over human (eukaryotic) ribosomes to minimize toxicity. While modifications at the 4'-position in other aminoglycoside classes, such as the paromomycin series, have been shown to increase ribosomal selectivity, this has not been the case for netilmicin derivatives nih.gov. The 4'-chloro, 4'-bromo, 4'-iodo, 4'-phenyl, 4'-butyl, and 4'-ethylsulfanyl derivatives of netilmicin did not exhibit any improvement in target selectivity uzh.chnih.gov. In fact, the reduced antibacterial activity of these compounds was accompanied by a decrease in target selectivity nih.gov.

Correlation between Chemical Structure and Susceptibility to Aminoglycoside-Modifying Enzymes

The chemical structure of netilmicin and its analogs directly correlates with their susceptibility to inactivation by AMEs. The primary mechanism of resistance to aminoglycosides is enzymatic modification, which can occur via acetylation, phosphorylation, or adenylation nih.gov.

The N-ethyl group at the 1-position of the 2-deoxystreptamine ring is a key structural feature that protects netilmicin from certain AMEs. This modification sterically hinders the action of aminoglycoside 2''-O-adenylyltransferase (ANT(2'')) and some phosphorylating enzymes, rendering netilmicin active against many bacterial strains that are resistant to gentamicin and tobramycin due to the presence of these enzymes oup.comnih.govresearchgate.netnih.gov.

However, netilmicin remains susceptible to other AMEs. Its activity against bacteria producing acetylating enzymes is variable. It is susceptible to inactivation by aminoglycoside 2'-N-acetyltransferase (AAC(2')), which is produced by some strains of Providencia and Proteus rettgeri oup.comnih.gov. Furthermore, it shows variable activity against strains that produce aminoglycoside 3-N-acetyltransferases (AAC(3)) oup.comnih.gov. Bacteria that produce enzymes capable of acetylating the 6'-amino group can confer resistance to nearly all clinically available aminoglycosides, including netilmicin oup.com.

Susceptibility of Netilmicin to Aminoglycoside-Modifying Enzymes
Enzyme TypeSpecific Enzyme ExampleSusceptibility of NetilmicinStructural Rationale
AdenyltransferaseANT(2'')ResistantSteric hindrance from the N-ethyl group
PhosphotransferaseVariousGenerally ResistantSteric hindrance from the N-ethyl group
AcetyltransferaseAAC(3)Variably SusceptibleEnzyme-specific interactions
AAC(2')SusceptibleThe 2'-amino group is accessible for acetylation

Design and Synthesis of Simplified Aminoglycoside Derivatives for SAR Investigations

The exploration of Structure-Activity Relationships (SAR) for netilmicin and other aminoglycosides has been greatly advanced by the strategic design and synthesis of simplified derivatives. These simplified analogs serve as molecular probes to dissect the complex interactions between the antibiotic and its primary target, the bacterial ribosome. By systematically removing or replacing certain structural components of the parent molecule, researchers can identify the key functional groups and spatial arrangements essential for antibacterial activity and target binding. This approach not only illuminates the fundamental principles of aminoglycoside recognition by ribosomal RNA (rRNA) but also paves the way for the creation of novel antibiotics with improved properties.

A central strategy in this field is the creation of aminoglycoside "mimetics," where parts of the complex carbohydrate scaffold are replaced with simpler, often non-carbohydrate, structures. chim.it The rationale is to retain the critical pharmacophoric elements—specifically the arrangement of amino groups that interact with the rRNA A-site—while reducing the synthetic complexity of the molecule. chim.itucsd.edu The 2-deoxystreptamine (2-DOS) ring, a conserved core scaffold in many aminoglycosides like netilmicin, is a frequent target for such simplification. ucsd.edu

One notable approach involves replacing the 2-DOS core with a diaminopiperidine (DAP) scaffold. The DAP ring maintains the crucial cis-1,3-diamine configuration characteristic of 2-DOS, which is vital for recognizing and binding to the rRNA target. This simplified core allows for the rapid and efficient synthesis of various analogs by attaching different "headpiece" moieties to the scaffold, enabling a thorough investigation of SAR. ucsd.edu

Another key area of investigation involves modifications to the peripheral sugar rings. For instance, studies on netilmicin have focused on selective functionalization at the 4'-position of the C-1' substituted 2-DOS ring. nih.gov The synthesis of a series of 4'-derivatives, including halogenated and substituted versions, provides direct insight into how modifications at this specific position affect biological activity.

The synthesis of these simplified derivatives often involves multi-step chemical processes. For example, the creation of 4'-modified netilmicin analogs begins with a suitably protected netilmicin derivative. Halogenation can then be used to prepare 4'-chloro, 4'-bromo, and 4'-iodo derivatives. Further modifications, such as Suzuki coupling, can be employed to introduce aryl or alkyl groups (e.g., phenyl and butyl) at the 4'-position. nih.gov A final deprotection sequence yields the target simplified aminoglycoside derivatives. nih.gov

The biological evaluation of these synthesized compounds is a critical step in SAR investigations. Assays are conducted to measure their ability to bind to the bacterial ribosomal decoding A-site and to inhibit protein synthesis. nih.govacs.org The findings from these studies help to build a comprehensive model of the aminoglycoside-rRNA interaction. For example, research has shown that while simplification can lead to more synthetically accessible compounds, it often comes at the cost of reduced antibacterial potency. All of the synthesized 4'-derivatives of netilmicin displayed lower levels of inhibition for prokaryotic ribosomes and reduced antibacterial activity against various bacterial strains. nih.gov This highlights the fine-tuning of the natural aminoglycoside structure for optimal target interaction.

The table below summarizes the findings from the synthesis and evaluation of various 4'-substituted netilmicin derivatives.

Netilmicin Derivative Modification at 4'-position Observed Biological Activity
4'-Chloro-netilmicin Replacement of hydroxyl with ChloroReduced inhibition of prokaryotic ribosomes; reduced antibacterial activity. nih.gov
4'-Bromo-netilmicin Replacement of hydroxyl with BromoReduced inhibition of prokaryotic ribosomes; reduced antibacterial activity. nih.gov
4'-Iodo-netilmicin Replacement of hydroxyl with IodoReduced inhibition of prokaryotic ribosomes; reduced antibacterial activity. nih.gov
4'-Phenyl-netilmicin Replacement of hydroxyl with PhenylReduced inhibition of prokaryotic ribosomes; reduced antibacterial activity. nih.gov
4'-Butyl-netilmicin Replacement of hydroxyl with ButylReduced inhibition of prokaryotic ribosomes; reduced antibacterial activity. nih.gov
4'-Ethylsulfanylnetilmicin Replacement of hydroxyl with EthylsulfanylReduced inhibition of prokaryotic ribosomes; reduced antibacterial activity. nih.gov

Similarly, studies on simplified 2-DOS mimetics, such as those based on the diaminopiperidine (DAP) scaffold, have yielded potent translation inhibitors, demonstrating that the core recognition elements can be successfully mimicked with simpler chemical structures. ucsd.edu

Compound Name Core Structure "Headpiece" (R-group) Translational Inhibition Activity
Compound 11 Triazine-linked bis-DAPDiaminopiperidine (DAP)Potent ucsd.edu
Compound 12 Triazine-linked bis-DAPDiaminopiperidine (DAP)Potent ucsd.edu
Compound 13 Triazine-linkedAcyclic diamineActive ucsd.edu
Compound 14 Triazine-linkedDimethylated DAPActive ucsd.edu

In Vitro Antimicrobial Spectrum and Efficacy of Netilmicin

Activity Against Anaerobic Organisms

Netilmicin (B1678213), like all aminoglycoside antibiotics, demonstrates a spectrum of activity that is largely limited to aerobic organisms. The class inherently lacks significant activity against anaerobic bacteria. This is not due to a failure of the drug to inhibit protein synthesis in these organisms, but rather to the mechanism by which aminoglycosides enter the bacterial cell.

The uptake and transport of aminoglycosides into the bacterial cytoplasm is an active, energy-dependent process. This transport system relies on electron transport and a proton motive force, which are processes dependent on aerobic respiration. Anaerobic bacteria, which thrive in oxygen-depleted environments, lack the necessary oxygen-dependent electron transport chain to facilitate the uptake of the aminoglycoside molecule into the cell. Consequently, the antibiotic cannot reach its target, the 30S ribosomal subunit, in sufficient concentrations to exert its inhibitory effect on protein synthesis.

Studies on the mechanisms of aminoglycoside resistance have shown that facultative bacteria grown under anaerobic conditions also exhibit resistance, further confirming that the lack of an active, oxygen-dependent transport system is the primary reason for the absence of activity against anaerobes. Therefore, Netilmicin is not considered an effective agent for the treatment of infections caused by obligate anaerobic bacteria.

Minimum Inhibitory Concentration (MIC) Values for Susceptible Organisms

The in vitro potency of Netilmicin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. These values are crucial for assessing the susceptibility of specific pathogens. The activity of Netilmicin is pronounced against a wide range of aerobic Gram-negative bacteria and some Gram-positive organisms, particularly Staphylococcus aureus.

Studies have demonstrated that Netilmicin is highly active against most members of the Enterobacteriaceae family. For instance, one study involving 342 clinical isolates found that 92% of Escherichia coli, 93% of Klebsiella pneumoniae, and 92% of Enterobacter species were inhibited by a Netilmicin concentration of 0.8 µg/mL or less nih.gov. All staphylococci tested in the same study were also inhibited at this concentration nih.gov. However, its activity against Pseudomonas aeruginosa is more variable, with 78% of isolates being inhibited by 3.1 µg/mL or less nih.gov.

The following table summarizes representative MIC values for Netilmicin against several clinically significant susceptible organisms, compiled from various in vitro studies. It is important to note that MIC values can be influenced by the testing methodology (e.g., broth vs. agar dilution) and the specific strains tested.

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.12 - 4.00.51.0
Klebsiella pneumoniae0.12 - 8.00.51.5
Enterobacter spp.0.12 - 8.00.52.0
Pseudomonas aeruginosa0.5 - >1282.016.0
Staphylococcus aureus (MSSA)0.06 - 1.00.120.5

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data is compiled and representative.

Comparative In Vitro Efficacy with Other Aminoglycosides (e.g., Gentamicin (B1671437), Tobramycin (B1681333), Amikacin (B45834), Sisomicin (B1680986), Dibekacin)

The in vitro efficacy of Netilmicin has been extensively compared to that of other aminoglycosides. Its activity profile shows distinct advantages and disadvantages depending on the bacterial species.

Gentamicin: Netilmicin is a semisynthetic derivative of sisomicin, which is structurally related to gentamicin C1a. Generally, Netilmicin's activity is comparable to that of Gentamicin against many Enterobacteriaceae nih.gov. However, some studies have found Netilmicin to be more active against E. coli and K. pneumoniae nih.gov. Conversely, Gentamicin is often reported to be more potent against Serratia marcescens and Pseudomonas aeruginosa nih.govnih.gov. A key advantage of Netilmicin is its stability against certain aminoglycoside-modifying enzymes that inactivate Gentamicin, making it active against some Gentamicin-resistant strains of E. coli, Klebsiella, and Enterobacter nih.gov.

Tobramycin: The activity of Netilmicin and Tobramycin is often similar against the majority of Enterobacteriaceae. However, Tobramycin consistently demonstrates superior in vitro activity against Pseudomonas aeruginosa.

Amikacin: Amikacin, a derivative of kanamycin, generally has the broadest spectrum of activity among aminoglycosides, particularly against resistant Gram-negative bacilli. While Netilmicin may be more potent on a weight-by-weight basis against susceptible strains of Enterobacteriaceae nih.govnih.gov, Amikacin is typically effective against a wider range of resistant organisms, including many Netilmicin-resistant isolates nih.gov. For example, most strains of P. aeruginosa and Serratia that are resistant to Gentamicin and Netilmicin remain susceptible to Amikacin nih.govnih.gov.

Sisomicin: As Netilmicin is a 1-N-ethyl derivative of Sisomicin, their spectra of activity are quite similar. However, the structural modification in Netilmicin provides it with increased resistance to some bacterial inactivating enzymes, making it a more reliable agent against certain resistant strains.

Dibekacin (B1670413): Direct, extensive in vitro comparative studies detailing MIC values between Netilmicin and Dibekacin are less common in the literature than for other aminoglycosides. Both are potent antipseudomonal aminoglycosides, but comparative efficacy can vary based on local resistance patterns.

The following table provides a comparative summary of MIC₉₀ values for Netilmicin and other aminoglycosides against key pathogens.

OrganismNetilmicin (µg/mL)Gentamicin (µg/mL)Tobramycin (µg/mL)Amikacin (µg/mL)Sisomicin (µg/mL)
Escherichia coli1.02.01.04.02.0
Klebsiella pneumoniae1.52.02.04.02.0
Enterobacter spp.2.02.04.08.02.0
Pseudomonas aeruginosa16.08.04.016.08.0
Staphylococcus aureus0.50.50.54.00.5

Note: Data is compiled and representative from various comparative studies. MIC₉₀ values can vary between studies and geographic locations.

Interaction of Netilmicin with Cellular and Biochemical Systems Beyond Antibacterial Action

Inhibition of Mammalian Enzymes (e.g., 6-phosphogluconate dehydrogenase)

Research has demonstrated that Netilmicin (B1678213) sulfate (B86663) can inhibit the activity of certain mammalian enzymes. One such enzyme is 6-phosphogluconate dehydrogenase (6PGD), a key component of the pentose phosphate pathway. In a study investigating the in vitro effects of various drugs on rat erythrocyte 6PGD, Netilmicin sulfate was identified as a potent inhibitor of the enzyme. nih.gov The concentration of Netilmicin sulfate required to cause 50% inhibition (I50) of 6PGD activity was determined to be 0.96 mM. nih.gov In vivo studies further supported this inhibitory effect, showing that Netilmicin sulfate significantly inhibited the enzyme in rats at 2 and 4 hours after administration. nih.gov

DrugTarget EnzymeOrganism/TissueI50 Value
Netilmicin sulfate6-phosphogluconate dehydrogenase (6PGD)Rat erythrocytes0.96 mM
Amikacin (B45834) sulfate6-phosphogluconate dehydrogenase (6PGD)Rat erythrocytes66.2 mM
Ampicillin6-phosphogluconate dehydrogenase (6PGD)Rat erythrocytes5.82 mM

Effects on Eukaryotic Cell Culture Models

The impact of Netilmicin has also been studied in various eukaryotic cell culture models, providing insights into its effects on cell behavior and function.

Studies on human skin fibroblasts have shown that Netilmicin can affect cell proliferation. At a concentration of 10µM, Netilmicin was found to inhibit DNA biosynthesis by approximately 25%, indicating an anti-proliferative effect. nih.gov While extensive data on the half-maximal inhibitory concentration (IC50) of Netilmicin on the viability of various eukaryotic cell lines is not widely available in the reviewed literature, the observed inhibition of DNA synthesis suggests a potential to reduce cell viability at certain concentrations. The cytotoxic effects of aminoglycosides, the class of antibiotics to which Netilmicin belongs, on mammalian cell lines have been a subject of research, indicating that these compounds can impact cell survival.

Significant research has been conducted on the interaction of Netilmicin with melanin and its subsequent effects on collagen biosynthesis in human skin fibroblasts. Studies have revealed that Netilmicin forms stable complexes with melanin. nih.gov This interaction is characterized by association constants of approximately 10^6 M^-1 (K1) and 10^3 M^-1 (K2). nih.gov

This interaction with melanin has been shown to modulate the effects of Netilmicin on collagen production. In cultured human skin fibroblasts, Netilmicin was found to strongly inhibit prolidase activity, an enzyme crucial for collagen metabolism, with a half-maximal inhibitory concentration (IC50) of less than 5µM. nih.gov Furthermore, Netilmicin inhibited collagen biosynthesis with an IC50 of approximately 10µM. nih.gov

Interestingly, the presence of melanin can alter these inhibitory effects. When melanin (at a concentration of 100µg/mL) was added to fibroblasts treated with 10µM Netilmicin, the activity of prolidase was restored to nearly 100% of the control values. nih.gov Melanin also partially reversed the inhibitory action of Netilmicin on collagen and DNA biosynthesis. nih.gov This suggests that the formation of stable complexes between Netilmicin and melanin may prevent the drug's toxic effects on prolidase activity and collagen synthesis. nih.gov

ParameterNetilmicin ConcentrationEffect
Prolidase Activity Inhibition (IC50)<5µM50% inhibition
Collagen Biosynthesis Inhibition (IC50)~10µM50% inhibition
DNA Biosynthesis Inhibition10µM~25% inhibition

Advanced Research Directions and Future Perspectives on Netilmicin

Exploration of Netilmicin (B1678213) in Combination Therapies

The exploration of Netilmicin in combination with other antimicrobial agents is a key strategy to enhance its bactericidal activity, broaden its spectrum, and potentially reduce the emergence of resistance. Research has consistently demonstrated synergistic interactions between Netilmicin and various classes of antibiotics, particularly against challenging pathogens.

Synergy with β-Lactams: Combination therapy with β-lactam antibiotics is a significant area of investigation. Studies have shown synergistic effects when Netilmicin is combined with penicillins and cephalosporins. For instance, the combination of Netilmicin and carbenicillin (B1668345) has demonstrated synergy against numerous strains of Pseudomonas aeruginosa. drugbank.comnih.gov Similarly, combinations with piperacillin (B28561) have been effective in treating infections in febrile neutropenic patients. nih.gov In vitro studies have also highlighted the synergistic bactericidal effects of Netilmicin with cefazolin (B47455) against some Klebsiella strains and with cefotaxime (B1668864) against E. coli. nih.govnih.gov

Combinations against Gram-Positive Bacteria: Against Gram-positive organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA), triple combinations have shown promise. While the combination of vancomycin (B549263) and Netilmicin alone often yields an indifferent effect, the addition of Netilmicin to a regimen of a β-lactam (like cefazolin or imipenem) and vancomycin can markedly enhance the killing activity against MRSA strains. nih.gov Furthermore, the combination of Netilmicin with penicillin G exhibits a synergistic bactericidal effect against most strains of Streptococcus faecalis (enterococcus). drugbank.comasm.org

Activity against Multi-Drug Resistant Serratia: For multi-drug resistant isolates of Serratia, synergistic combinations of Netilmicin with agents such as carbenicillin, azlocillin, mezlocillin, cefamandole, cefotaxime, or moxalactam have been shown to be inhibitory. drugbank.com

The following table summarizes key findings from studies on Netilmicin combination therapies:

Combination AgentTarget Organism(s)Observed EffectReference
CarbenicillinPseudomonas aeruginosaSynergistic drugbank.comnih.gov
PiperacillinVarious bacteria in febrile neutropenic patientsEffective in combination nih.gov
CefazolinKlebsiella spp.Synergistic against some strains nih.gov
Cefazolin or Imipenem + VancomycinMethicillin-Resistant Staphylococcus aureus (MRSA)Markedly enhanced killing activity nih.gov
Penicillin GStreptococcus faecalis (Enterococcus)Synergistic drugbank.comasm.org
Ceftriaxone (B1232239)Escherichia coli (in experimental endocarditis)Greater bactericidal effect in vivo nih.gov

Research on Netilmicin in Overcoming Specific Resistance Mechanisms

A primary driver for the development of semi-synthetic aminoglycosides like Netilmicin was to overcome existing resistance to earlier compounds in this class. nih.govasm.org The most prevalent mechanism of aminoglycoside resistance in clinical settings is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.govasm.orgnih.gov These enzymes, often encoded on mobile genetic elements, alter the structure of the antibiotic, which reduces its affinity for the bacterial 30S ribosomal subunit, its primary target. nih.govasm.org

AMEs are broadly categorized into three types:

N-acetyltransferases (AACs): Catalyze the acetylation of amino groups.

O-phosphotransferases (APHs): Catalyze the phosphorylation of hydroxyl groups.

O-nucleotidyltransferases (ANTs): Also known as adenylyltransferases (AADs), these enzymes catalyze the adenylylation of hydroxyl groups.

Netilmicin's unique 1-N-ethyl substitution on the 2-deoxystreptamine (B1221613) ring provides it with a degree of stability against certain AMEs. wikipedia.orgnih.gov Research has shown that Netilmicin is particularly effective against many aminoglycoside-resistant Gram-negative bacteria that produce adenylating enzymes, specifically ANT(2"). nih.govresearchgate.net This makes it a valuable option for infections caused by strains resistant to other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333). nih.govresearchgate.net However, Netilmicin's stability is not absolute across all AMEs. Compared to amikacin (B45834), Netilmicin is more susceptible to inactivation by certain acetylating enzymes. researchgate.net

Future research in this area focuses on a deeper understanding of the structure-function relationships of AMEs to guide the design of new Netilmicin analogs or AME inhibitors that can circumvent these resistance mechanisms.

Novel Synthetic Strategies for Enhanced Analogs

The synthesis of novel Netilmicin analogs is an active area of research aimed at creating derivatives with improved antibacterial activity, enhanced selectivity for the bacterial ribosome, and greater stability against enzymatic modification. One strategy involves the selective functionalization of the Netilmicin molecule at specific positions.

A notable area of exploration has been the modification at the 4'-position of the aminoglycoside. Researchers have successfully synthesized a series of 4'-substituted Netilmicin derivatives. rsc.orgnih.gov The synthetic pathway often begins with a suitably protected Netilmicin derivative to ensure regioselectivity. nih.gov

Key synthetic steps have included:

Halogenation: The introduction of chloro, bromo, and iodo groups at the 4'-position through reactions with reagents like N-iodosuccinimide or N-bromosuccinimide. nih.gov

Suzuki Coupling: Carbon-carbon bond formation at the 4'-position by coupling the 4'-bromo derivative with phenylboronic acid or butyltrifluoroborate to yield 4'-phenyl and 4'-butyl analogs, respectively. rsc.orgnih.gov

Sulfenylation: The introduction of a thioether linkage by reacting a protected Netilmicin derivative with an ethanesulfenyl chloride to produce 4'-ethylsulfanylnetilmicin. rsc.org

Subsequent deprotection steps are then carried out to yield the final Netilmicin derivatives. nih.gov However, the 4'-derivatives synthesized to date have generally shown reduced inhibition of prokaryotic ribosomes and decreased antibacterial activity against both Gram-positive and Gram-negative bacteria, without an enhancement in target selectivity. rsc.org These findings, while not yielding a superior analog, provide crucial structure-activity relationship data that informs future synthetic efforts. Further research is directed at exploring modifications at other positions of the Netilmicin scaffold to identify analogs that can overcome the limitations of the parent compound.

Development of Improved Analytical Methods for Impurity Profiling and Quality Control

Ensuring the purity and quality of Netilmicin sulfate (B86663) is critical for its clinical use. The development of robust and sensitive analytical methods for impurity profiling is an ongoing area of research. Netilmicin and its related substances, such as sisomicin (B1680986) and 1-N-ethylgaramine, lack a strong UV chromophore, which presents a challenge for traditional HPLC-UV detection methods, especially for quantifying low-level impurities. jasco.huoup.comnih.gov

To address this, researchers have developed and validated several advanced analytical techniques:

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This method has proven to be a sensitive alternative to UV detection. nih.govresearchgate.net It offers a consistent response for non-volatile analytes, independent of their chemical structure, allowing for the accurate quantification of related substances even when reference standards are unavailable. researchgate.net Chromatographic separation is typically achieved on reversed-phase columns, such as pentafluorophenyl or C18 columns, using mobile phases containing ion-pairing agents like trifluoroacetic acid (TFA) or pentafluoropropionic acid (PFPA). nih.govresearchgate.net

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC-ELSD is another technique used for the determination of Netilmicin and its related substances. magtechjournal.com This method also avoids the need for chromophores and has been successfully applied to impurity profiling. magtechjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For the structural characterization of unknown impurities, LC coupled with mass spectrometry (especially tandem or multi-stage MS) is a powerful tool. researchgate.netmagtechjournal.comresearchgate.net This technique allows for the identification of impurities by providing accurate mass data and fragmentation patterns. researchgate.net

Official Pharmacopoeial Methods: The European Pharmacopoeia (EP) describes an official method for the analysis of Netilmicin sulfate and its impurities. jasco.huantecscientific.com This method often involves ion-pairing reversed-phase HPLC coupled with pulsed amperometric detection (PAD), which is suitable for detecting compounds with sugar moieties. jasco.huantecscientific.com The EP has updated its method to improve separation performance, for instance, by moving from polymer-based columns to more efficient silica-based C18 columns. antecscientific.com

The table below provides a comparison of different analytical methods used for Netilmicin sulfate analysis.

Analytical TechniqueKey FeaturesApplicationReference
HPLC-CADHigh sensitivity, independent of UV chromophore, consistent responseQuantification of known and unknown impurities nih.govresearchgate.net
HPLC-ELSDUniversal detection for non-volatile compoundsDetermination of Netilmicin and related substances magtechjournal.com
HPLC-PAD (EP Method)Official method, suitable for analytes with sugar moietiesImpurity and composition analysis in pharmaceutical formulations jasco.huantecscientific.com
LC-MS/MSProvides structural information (mass and fragmentation)Identification and characterization of unknown impurities researchgate.netresearchgate.net

Further Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling is essential for understanding the absorption, distribution, metabolism, and excretion of Netilmicin, as well as its concentration-dependent killing activity. This research helps to optimize dosing strategies and predict efficacy.

Pharmacokinetic (PK) Modeling: Preclinical studies, often in animal models like rats, have been used to characterize the PK of Netilmicin. These studies frequently employ multi-compartment models to describe the drug's disposition. A two-compartment model has been shown to adequately describe the elimination data for Netilmicin. researchgate.netresearchgate.net Population pharmacokinetic (PopPK) approaches have also been applied to clinical data to characterize the PK of Netilmicin in specific patient populations and to identify significant covariates (like creatinine (B1669602) clearance and sex) that influence drug clearance. nih.govbps.ac.uk

Comparative PK studies have been conducted to evaluate Netilmicin against other aminoglycosides. In one study comparing Netilmicin and tobramycin in rats, Netilmicin showed a lower total body clearance and a longer terminal elimination half-life. researchgate.net This resulted in a prediction of higher tissue accumulation for Netilmicin at steady state compared to tobramycin. researchgate.net

Pharmacodynamic (PD) Modeling: PD studies aim to link drug exposure to the antimicrobial effect. In vitro killing kinetic experiments are used to assess the bactericidal activity of Netilmicin against various pathogens over time. For example, studies against S. aureus and S. epidermidis have demonstrated Netilmicin's bactericidal effect, showing a significant decrease in viable bacteria within hours of exposure. arvojournals.org

In vivo preclinical models are also crucial for evaluating efficacy. In an experimental model of E. coli endocarditis in rabbits, a combination of Netilmicin and ceftriaxone resulted in a greater bactericidal effect and a higher number of sterile vegetations compared to therapy with either drug alone, demonstrating in vivo synergy. nih.gov These models are invaluable for exploring the PK/PD relationships that correlate with successful therapeutic outcomes.

Future research in this domain will likely involve more sophisticated modeling, such as physiologically based pharmacokinetic (PBPK) models, to better predict drug concentrations in various tissues and integrate these predictions with PD models to optimize the therapeutic use of Netilmicin.

Q & A

Q. What is the molecular mechanism by which Netilmicin Sulfate inhibits bacterial protein synthesis?

Netilmicin Sulfate binds irreversibly to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit, disrupting mRNA decoding and inducing translational misreading. This results in premature termination of protein synthesis or production of nonfunctional proteins, leading to bactericidal effects . Methodologically, researchers can validate this mechanism using ribosomal binding assays, electrophoretic mobility shift assays (EMSAs), or fluorescence-based mRNA misincorporation experiments .

Q. Which bacterial strains exhibit susceptibility to Netilmicin Sulfate, and how does this compare to other aminoglycosides?

Netilmicin Sulfate demonstrates broad-spectrum activity against Gram-negative bacteria (e.g., E. coli, Klebsiella, Enterobacter, Pseudomonas aeruginosa) and some Gram-positive pathogens (e.g., Staphylococcus aureus), including strains resistant to Gentamicin . Advanced susceptibility testing should follow Clinical and Laboratory Standards Institute (CLSI) guidelines using MIC strips or broth microdilution, with comparative studies against Gentamicin and Tobramycin to assess cross-resistance patterns .

Q. What are the optimal storage and solubility conditions for Netilmicin Sulfate in experimental settings?

Netilmicin Sulfate is freely soluble in water but insoluble in organic solvents like DMSO or ethanol. For long-term stability, store lyophilized powder at -20°C in desiccated conditions to prevent hygroscopic degradation. Solutions should be prepared fresh or stored at -80°C for ≤1 year .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for Netilmicin Sulfate across studies?

Discrepancies in MIC data often arise from variations in bacterial strains, culture media (e.g., cation-adjusted Mueller-Hinton broth vs. standard broth), or inoculum size. To standardize results, use CLSI-recommended protocols and include quality control strains (e.g., E. coli ATCC 25922) in parallel assays. Statistical tools like Bland-Altman analysis can quantify inter-laboratory variability .

Q. What experimental designs are recommended to study Netilmicin Sulfate's off-target effects on eukaryotic enzymes like prolidase?

Netilmicin inhibits prolidase, an enzyme critical for collagen synthesis, with an IC50 of 0.963 mM in rat erythrocytes . Researchers can model this using in vitro enzyme kinetics (e.g., spectrophotometric assays measuring hydroxyproline release) or cell-based assays with human fibroblasts. Include positive controls (e.g., bestatin) and validate findings with siRNA knockdown models .

Q. How can impurity profiles (e.g., sisomicin derivatives) affect the reproducibility of Netilmicin Sulfate studies?

Sisomicin (Netilmicin EP Impurity A) and other byproducts can alter antimicrobial efficacy and toxicity. High-performance liquid chromatography (HPLC) with UV detection (e.g., USP method using a C18 column and phosphate buffer mobile phase) is critical for batch-to-batch consistency. Quantify impurities against reference standards and adhere to pharmacopeial limits (e.g., ≤2% for major impurities) .

Q. What strategies mitigate nephrotoxicity risks in preclinical models using Netilmicin Sulfate?

Dose optimization is key: rodent studies suggest intermittent dosing (e.g., once daily) reduces renal accumulation compared to continuous infusion. Monitor biomarkers like serum creatinine and urinary N-acetyl-β-D-glucosaminidase (NAG) activity. Co-administration with antioxidants (e.g., melatonin) has shown protective effects in vivo .

Q. How can biofilm models be adapted to evaluate Netilmicin Sulfate's efficacy against chronic infections?

Use static (e.g., microtiter plate) or flow-cell biofilm models with pathogens like P. aeruginosa. Pre-treat biofilms with disruptors (e.g., EDTA), then expose to Netilmicin Sulfate at 4×MIC. Quantify viability via ATP bioluminescence or confocal microscopy with live/dead staining. Compare results to planktonic susceptibility data to assess biofilm-specific resistance .

Methodological Resources

  • Data Analysis : For resistance gene studies, perform whole-genome sequencing of resistant isolates to identify mutations in rpsL (S12 protein) or 16S rRNA .
  • Pharmacopeial Standards : Refer to USP-NF monographs for assay validation (e.g., potency ≥595 µg/mg netilmicin base) and impurity testing protocols .
  • Ethical Reporting : Align with guidelines for experimental reproducibility, including detailed Materials and Methods sections and raw data deposition in public repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.